Ethanethioamide, N,N-di-2-propen-1-yl-
Description
Thioamides (RC(S)NR₂) are sulfur analogs of amides, known for distinct chemical properties such as increased stability and unique reactivity in organic synthesis.
Properties
Molecular Formula |
C8H13NS |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
N,N-bis(prop-2-enyl)ethanethioamide |
InChI |
InChI=1S/C8H13NS/c1-4-6-9(7-5-2)8(3)10/h4-5H,1-2,6-7H2,3H3 |
InChI Key |
FQWUJZLOOJBILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)N(CC=C)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioamide, N,N-di-2-propen-1-yl- typically involves the reaction of ethanethioamide with propenyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of Ethanethioamide, N,N-di-2-propen-1-yl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethanethioamide, N,N-di-2-propen-1-yl- undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Potassium carbonate, sodium hydroxide, dichloromethane, tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted ethanethioamides depending on the nucleophile used.
Scientific Research Applications
Ethanethioamide, N,N-di-2-propen-1-yl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethanethioamide, N,N-di-2-propen-1-yl- involves its interaction with various molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The propenyl groups can also participate in reactions with other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares hypothetical properties of Ethanethioamide, N,N-di-2-propen-1-yl- with compounds from the evidence that share allyl groups or similar functional frameworks.
N,N-Diethyl-2-[2-methoxy-6-(2-propen-1-yl)phenoxy]ethanamine ()
- Structure: Contains an ethanamine backbone with diethyl and phenoxy-allyl substituents.
- Key Differences: Functional group: Ethanamine (NH) vs. thioamide (C=S). Thioamides exhibit stronger hydrogen bonding and lower basicity than amines. Reactivity: Allyl groups in both compounds may undergo addition or polymerization reactions, but the thioamide’s sulfur atom could confer nucleophilic susceptibility (e.g., thiol-disulfide exchange) .
Polymers with Allyl Substituents ()
- Examples :
- Comparison :
- Polymerization : Allyl groups in these polymers likely participate in radical polymerization. The target compound’s allyl groups could similarly act as crosslinkers, but its thioamide core might limit thermal stability compared to ammonium-based polymers .
- Applications : and highlight industrial uses (e.g., coatings, adhesives), whereas thioamides are more niche, often used in coordination chemistry or pharmaceuticals.
Ethoxy and Ester Derivatives ()
- Examples: Ethoxymethylenecyanoacetic acid, ethyl ester (). N,N-Dimethyl-2-(1-phenyl-1-(pyridin-2-yl)ethoxy)ethanamine ().
- Comparison: Electron-withdrawing effects: Esters () and ethers () differ from thioamides in electronic properties. Biological activity: ’s compound is a pharmaceutical intermediate (e.g., doxylamine). Thioamides are used in antithyroid drugs (e.g., methimazole), suggesting possible pharmacological divergence due to sulfur’s role in enzyme inhibition .
Biological Activity
Ethanethioamide, N,N-di-2-propen-1-yl-, also known by its chemical name, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Ethanethioamide, N,N-di-2-propen-1-yl- has a unique chemical structure that contributes to its biological activity. The compound can be represented by the following molecular formula:
This structure includes a thioamide functional group which is significant in its interaction with biological systems.
The biological activity of Ethanethioamide, N,N-di-2-propen-1-yl- is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with thioamide groups can exhibit antimicrobial, antifungal, and anticancer properties. The mechanism often involves the inhibition of specific enzymes or receptors critical for pathogen survival or cancer cell proliferation.
Antimicrobial Activity
A study conducted on the antimicrobial properties of thioamide derivatives, including Ethanethioamide, revealed significant activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods. The results are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that Ethanethioamide may serve as a potential lead compound for developing new antimicrobial agents.
Antifungal Activity
In addition to antibacterial effects, Ethanethioamide has been tested for antifungal activity. The compound showed promising results against common fungal pathogens such as Candida albicans and Aspergillus niger. The data collected from these studies are as follows:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
These results indicate that Ethanethioamide could be beneficial in treating fungal infections.
Case Study 1: Anticancer Activity
A notable study examined the anticancer effects of Ethanethioamide on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells (MCF-7) at concentrations of 10 µM and higher. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with Ethanethioamide, highlighting its potential as an anticancer agent.
Case Study 2: Neurological Effects
Another research effort investigated the neuroprotective effects of Ethanethioamide in models of neurodegeneration. Results indicated that the compound could reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting potential applications in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
